2-(Methylamino)-N-(tetrahydro-2H-pyran-4-ylmethyl)acetamide hydrochloride
Overview
Description
2-(Methylamino)-N-(tetrahydro-2H-pyran-4-ylmethyl)acetamide hydrochloride is a chemical compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a tetrahydro-2H-pyran ring and a methylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylamino)-N-(tetrahydro-2H-pyran-4-ylmethyl)acetamide hydrochloride typically involves the following steps:
Formation of Tetrahydro-2H-pyran-4-ylmethylamine: This intermediate is prepared by reducing tetrahydro-2H-pyran-4-carboxamide using lithium aluminum hydride in tetrahydrofuran at reflux temperature.
Acylation Reaction: The tetrahydro-2H-pyran-4-ylmethylamine is then acylated with chloroacetyl chloride in the presence of a base such as triethylamine to form 2-(tetrahydro-2H-pyran-4-ylmethyl)acetamide.
Methylation: The final step involves the methylation of the acetamide using methylamine hydrochloride in the presence of a suitable base.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(Methylamino)-N-(tetrahydro-2H-pyran-4-ylmethyl)acetamide hydrochloride undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur, where the methylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Corresponding oxides and hydroxides.
Reduction: Reduced amines and alcohols.
Substitution: Substituted amides and amines.
Scientific Research Applications
2-(Methylamino)-N-(tetrahydro-2H-pyran-4-ylmethyl)acetamide hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: This compound serves as a building block for the synthesis of more complex molecules in organic chemistry.
Biological Studies: It is used in the study of enzyme interactions and receptor binding due to its unique structure.
Industrial Applications: It is employed in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 2-(Methylamino)-N-(tetrahydro-2H-pyran-4-ylmethyl)acetamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
4-(Aminomethyl)tetrahydro-2H-pyran: Shares the tetrahydro-2H-pyran ring but lacks the acetamide and methylamino groups.
N-(Tetrahydro-2H-pyran-4-ylmethyl)acetamide: Similar structure but without the methylamino group.
Uniqueness
2-(Methylamino)-N-(tetrahydro-2H-pyran-4-ylmethyl)acetamide hydrochloride is unique due to its combination of the tetrahydro-2H-pyran ring, acetamide, and methylamino groups. This unique structure imparts specific chemical and biological properties that are not found in the similar compounds listed above.
Properties
IUPAC Name |
2-(methylamino)-N-(oxan-4-ylmethyl)acetamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2.ClH/c1-10-7-9(12)11-6-8-2-4-13-5-3-8;/h8,10H,2-7H2,1H3,(H,11,12);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUWVQHRTIIILDC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(=O)NCC1CCOCC1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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